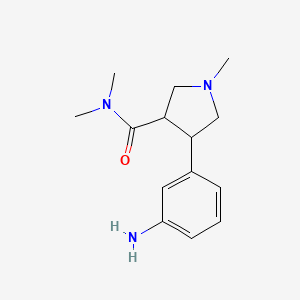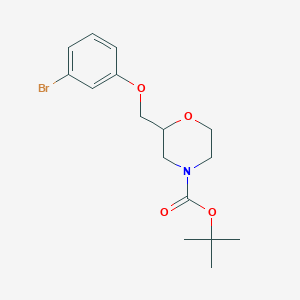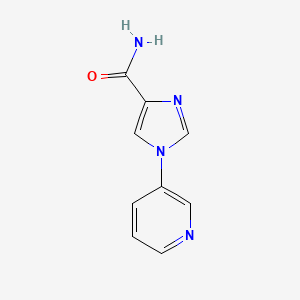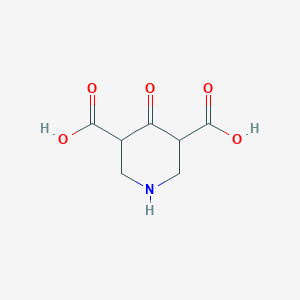
1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethanamine group attached to the oxadiazole ring, which is further substituted with a 4-isopropoxy-3,5-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution with Ethanamine Group: The ethanamine group can be introduced through nucleophilic substitution reactions, where the oxadiazole ring is reacted with an appropriate amine.
Introduction of the 4-Isopropoxy-3,5-dimethylphenyl Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the ethanamine group can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures, such as oxazoles or thiazoles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the phenyl group or the oxadiazole ring can be substituted with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-(4-Isopropoxy-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be compared with other similar compounds, such as:
1-(4-Isopropoxy-3,5-dimethylphenyl)ethanol: This compound has a similar phenyl group but lacks the oxadiazole ring and ethanamine group.
1-(4-Isopropoxy-3,5-dimethylphenyl)ethanone: This compound has a similar phenyl group but contains a ketone group instead of the oxadiazole ring and ethanamine group.
1-(4-Isopropoxy-3,5-dimethylphenyl)ethane: This compound has a similar phenyl group but lacks the oxadiazole ring and ethanamine group.
The uniqueness of this compound lies in its combination of the oxadiazole ring, ethanamine group, and substituted phenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-[3-(3,5-dimethyl-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C15H21N3O2/c1-8(2)19-13-9(3)6-12(7-10(13)4)14-17-15(11(5)16)20-18-14/h6-8,11H,16H2,1-5H3 |
InChI Key |
DSQXDRAAXHFUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C)C)C2=NOC(=N2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11790644.png)











![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)
